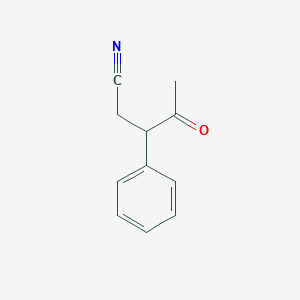

4-Oxo-3-phenylpentanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-3-phenylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(13)11(7-8-12)10-5-3-2-4-6-10/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJRQDLYKDBUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397852 | |

| Record name | 4-oxo-3-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21953-95-7 | |

| Record name | 4-oxo-3-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Oxo 3 Phenylpentanenitrile

Direct Synthetic Routes

Direct synthetic strategies offer efficient pathways to 4-oxo-3-phenylpentanenitrile by forming the key carbon-carbon bonds in a minimal number of steps. These routes can be broadly categorized into acylation reactions and condensation or coupling processes.

Acylation-Based Preparations

Acylation reactions involve the introduction of an acyl group (in this case, an acetyl group) onto a phenyl-substituted nitrile precursor. These methods can be promoted by radical initiators or mediated by metal catalysts.

A notable method for synthesizing this compound involves the reaction of cinnamonitrile with acetic anhydride. This transformation can proceed via a radical-mediated pathway. Research has demonstrated the feasibility of this synthesis, affording the target compound in good yields. chemsrc.com For instance, the reaction between trans-cinnamonitrile and acetic anhydride has been reported to produce this compound with yields ranging from 73% to 79%. chemsrc.com This approach represents a direct method for adding the acetyl group and a hydrogen atom across the double bond of the cinnamonitrile precursor.

The generation of acyl radicals from anhydrides can be facilitated by various means, including visible-light photoredox catalysis, which provides a mild and efficient way to initiate the C-C bond formation. rsc.orgnih.govnih.govresearchgate.net

Table 1: Radical Acylation of Cinnamonitrile

| Reactant 1 | Reactant 2 | Reported Yield | Reference |

|---|---|---|---|

| trans-Cinnamonitrile | Acetic Anhydride | ~73% | [Organic Letters, 2001, 3(22), 3439-3442] chemsrc.com |

| Cinnamonitrile | Acetic Anhydride | ~79% | [Tetrahedron, 1996, 52(6), 1943-1952] chemsrc.com |

Metal catalysts play a crucial role in modern organic synthesis by enabling transformations that are otherwise difficult to achieve. nih.govnih.govsnnu.edu.cn The acylation of nitrile-containing compounds can be mediated by various transition metals. These metals can activate either the nitrile group or the acylating agent, facilitating the formation of the desired β-ketonitrile.

While direct metal-mediated acylation of a phenylacetonitrile derivative at the alpha-carbon with an acetylating agent is a plausible route, specific high-yield examples for this compound are not extensively detailed in the provided context. However, the principles of metal-catalyzed reactions of nitriles are well-established. researchgate.net For example, metalated nitriles can react with various electrophiles, and transition metals are known to activate C-CN bonds, suggesting that a metal catalyst could facilitate the coupling of a phenylacetonitrile anion with an acetylating agent like acetyl chloride. nih.govsnnu.edu.cn

Condensation and Coupling Reactions

These methods involve the formation of the carbon skeleton of this compound through the joining of two smaller molecules, typically an ester and a nitrile, or through modern cross-coupling strategies.

A classic and robust method for synthesizing β-ketonitriles is the base-catalyzed condensation of an ester with a nitrile. nih.gov To synthesize this compound via this route, a suitable starting ester would be an ethyl or methyl phenylacetate, which would react with acetonitrile (B52724) in the presence of a strong base.

The mechanism involves the deprotonation of acetonitrile by a strong base (e.g., sodium amide, potassium tert-butoxide) to form a nucleophilic nitrile-stabilized carbanion. nih.gov This carbanion then attacks the electrophilic carbonyl carbon of the phenylacetate ester. The subsequent elimination of an alkoxide group yields the target β-ketonitrile. nih.govchemistrysteps.com Historically, bases like sodium amide and sodium ethoxide have been employed for this type of acylation. nih.gov More modern approaches may utilize potassium tert-butoxide (KOt-Bu) for a green and economical synthesis. nih.govresearchgate.net

Table 2: General Conditions for Base-Catalyzed Ketonitrile Synthesis

| Ester Substrate | Nitrile Substrate | Base | Solvent | General Yield Range |

|---|---|---|---|---|

| Phenylacetate Ester | Acetonitrile | KOt-Bu | Ethereal (e.g., THF) | Good to High nih.govresearchgate.net |

| Phenylacetate Ester | Phenylacetonitrile | Sodium Methoxide | Not specified | Not specified google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.gov While traditionally used for creating biaryl systems or coupling aryl halides with various nucleophiles, these strategies can be adapted for the synthesis of ketones and their derivatives. organic-chemistry.orgnih.gov

A hypothetical palladium-catalyzed route to this compound could involve the coupling of an acyl halide (acetyl chloride) with a metalated α-phenylacetonitrile species. Alternatively, a palladium-catalyzed α-arylation of acetoacetonitrile with a phenyl halide could be envisioned. The direct α-arylation of nitriles with aryl chlorides has been developed, although it often requires strong bases. chu-lab.org A more advanced approach involves the decarboxylative coupling of cyanoacetate salts with aryl halides, which provides a route to α-aryl nitriles under relatively convenient conditions. chu-lab.org

The general catalytic cycle for such a reaction would involve:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide or acyl halide.

Transmetalation: The resulting palladium(II) complex reacts with a metalated nitrile reagent.

Reductive Elimination: The two organic fragments couple, releasing the final product and regenerating the palladium(0) catalyst.

This strategy offers high functional group tolerance and overcomes some limitations of traditional methods like Friedel-Crafts acylation. nih.gov

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided novel methodologies that can be applied to the synthesis of β-ketonitriles, offering improvements in efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis of β-Ketonitriles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. These advantages stem from the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and pressures being reached in a controlled manner.

A general and relevant approach to the synthesis of β-ketonitriles that can be adapted for this compound is the condensation of an ester with a nitrile in the presence of a suitable base. For the specific target, this would involve the reaction of an ethyl phenylacetate derivative with acetonitrile. Under microwave irradiation, this reaction can be completed in a significantly shorter time frame than with conventional heating. For instance, a general procedure for the synthesis of various β-ketonitriles using a microwave reactor involves heating the reactants in a sealed vessel for a short period.

| Reactant 1 | Reactant 2 | Base | Solvent | Time (Microwave) | Yield |

| Ethyl Phenylacetate | Acetonitrile | Potassium tert-butoxide | Tetrahydrofuran | 10 minutes | 30-72% |

This table represents a general methodology for β-ketonitrile synthesis under microwave conditions; the yield is a reported range for a series of analogous compounds.

The mechanism of this Claisen-like condensation involves the deprotonation of acetonitrile by the base to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester. Subsequent elimination of the ethoxide leaving group yields the β-ketonitrile. The high temperatures and pressures achievable in a microwave reactor can significantly accelerate this process.

Furthermore, microwave assistance has been successfully employed in the acylation of various substrates using acetic anhydride, which could be conceptually applied to the C-acylation of a suitable phenylacetonitrile precursor. While these methods typically focus on O- and N-acylation, the principles of rapid, catalyst-free reactions in neat acetic anhydride under microwave irradiation highlight the potential for developing novel C-C bond-forming reactions.

Electrophotochemical Routes for Alkylnitrile Synthesis

Electrophotochemistry combines the principles of electrochemistry and photochemistry to drive chemical reactions. This synergistic approach can enable transformations that are difficult to achieve by either method alone. While a direct electrophotochemical synthesis of this compound has not been explicitly reported, related methodologies for the synthesis of alkylnitriles and the formation of C-C bonds suggest the potential of this technique.

Electrochemical methods have been developed for the cyanation of various organic substrates. For instance, the dehydrogenative anodic cyanation of benzylic positions has been reported, providing access to phenylacetonitrile derivatives. This type of reaction involves the electrochemical generation of a reactive species that can abstract a hydrogen atom from the benzylic position, followed by the introduction of a cyanide group.

Moreover, electrochemical carboxylation of styrene derivatives using CO2 has been demonstrated as a method for C-C bond formation. This suggests that electrochemical methods can be employed to construct the carbon skeleton of complex molecules. The challenge in applying this to this compound would be to develop a method for the selective acylation and cyanation of a suitable precursor.

While still an emerging field, the potential of electrophotochemistry lies in its ability to generate highly reactive intermediates under mild conditions, potentially offering novel pathways to complex molecules like this compound.

Photoredox Catalysis in C-C Bond Formation leading to Oxonitriles

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates, which can then participate in a variety of bond-forming reactions. This methodology is particularly promising for the synthesis of this compound as it offers routes for the key C-C bond formation between the phenylacetyl and the nitrile-containing fragments.

A plausible strategy involves the generation of an acyl radical from a suitable precursor, followed by its addition to an activated alkene. Acyl radicals can be generated from various starting materials, including carboxylic acids, α-ketoacids, and aldehydes, using a photocatalyst and a light source. For the synthesis of this compound, phenylacetic acid could serve as the precursor to the corresponding acyl radical. This radical could then, in principle, be coupled with a three-carbon nitrile-containing Michael acceptor.

Recent advancements have demonstrated the hydroacylation of olefins with aliphatic carboxylic acids via photoredox catalysis, a reaction that forms a ketone by creating a new C-C bond. The general mechanism involves the in-situ activation of the carboxylic acid, followed by a single-electron reduction mediated by the excited photocatalyst to generate the acyl radical. This radical then adds to the alkene.

| Acyl Radical Precursor | Alkene Acceptor | Photocatalyst | Additives | Product |

| Carboxylic Acids | Electron-deficient alkenes | Iridium or Ruthenium complexes | Phosphine reagents | Ketones |

| α-Keto Acids | Olefins | 2-chloro-thioxanthen-9-one | Ni(II) catalyst | Ketones |

| Thioesters | Alkenes | Photoredox catalyst | - | Ketones |

This table outlines general photoredox-catalyzed approaches to ketone synthesis that could be conceptually adapted for the synthesis of this compound.

Another powerful approach is the combination of photoredox catalysis with another catalytic cycle, such as N-heterocyclic carbene (NHC) catalysis. This dual catalytic system has been employed for the synthesis of ketones from carboxylic acids. In this process, the carboxylic acid is activated by the NHC to form an acyl azolium intermediate, which can then undergo a single-electron reduction facilitated by the photocatalyst to generate a radical species that couples with another radical to form the ketone.

The application of these photoredox methodologies to the synthesis of this compound would require the use of a suitable three-carbon synthon containing a nitrile group and a radical acceptor moiety. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive avenue for the future development of a direct and efficient synthesis of this and other complex oxonitriles.

Reactivity and Mechanistic Investigations of 4 Oxo 3 Phenylpentanenitrile

Fundamental Reaction Pathways

The reactivity of 4-Oxo-3-phenylpentanenitrile is characterized by reactions targeting its specific functional groups. The presence of an electrophilic carbon in the nitrile, a carbonyl group, and an acidic α-hydrogen allows for distinct and sequential chemical modifications.

Functional Group Transformations of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can be converted into several other important chemical entities. researchgate.net Its electronic structure, featuring an electrophilic carbon atom, makes it susceptible to nucleophilic attack, similar in some ways to a carbonyl group. libretexts.org

Key transformations of the nitrile group in β-ketonitriles include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. This conversion is a fundamental tool for transforming a nitrile into a carboxyl functional group. researchgate.netvulcanchem.com

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.org The reaction involves the nucleophilic attack of a hydride on the electrophilic nitrile carbon, eventually leading to the primary amine after an aqueous workup. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile. Following hydrolysis of the intermediate imine, this reaction yields a ketone. libretexts.org

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |

Reactivity of the Ketone Functionality

The ketone group (C=O) in this compound is a site of significant reactivity, primarily involving nucleophilic additions to the electrophilic carbonyl carbon. msu.edu

Common reactions involving the ketone functionality include:

Reduction: The ketone can be selectively reduced to a secondary alcohol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu This transformation converts the oxo group into a hydroxyl group, yielding 4-hydroxy-3-phenylpentanenitrile.

Addition Reactions: The carbonyl carbon can be attacked by various nucleophiles. For instance, reaction with primary amines can form imines (Schiff bases) after the elimination of water. msu.edu

Reactions with Ylides: The Wittig reaction, involving a phosphorus ylide, can be used to convert the ketone into an alkene, replacing the C=O double bond with a C=C double bond.

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Imine Formation | R-NH₂, H⁺ catalyst | Imine (C=N-R) |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

α-Carbon Reactivity and Enolization

The carbon atom located between the ketone and the nitrile group is known as the α-carbon. chemistry.coach The hydrogen atoms attached to this carbon are particularly acidic because the resulting negative charge in the conjugate base is stabilized by resonance, delocalizing onto both the carbonyl oxygen and the nitrile nitrogen. This dual activation makes the α-carbon a prime site for deprotonation to form a stabilized carbanion, known as an enolate. utexas.edujoechem.io

Enolization: In the presence of acid or base, this compound can exist in equilibrium with its enol tautomer. utexas.edu This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a C=C double bond. The enol form is highly reactive as a nucleophile. libretexts.org

Base-catalyzed enolization proceeds through the deprotonation of the α-carbon to form the enolate anion, which is then protonated on the oxygen to yield the enol. utexas.edu

Acid-catalyzed enolization involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a weak base. utexas.edu

α-Alkylation: Once the enolate is formed by treatment with a suitable base, it can act as a potent nucleophile. It can react with electrophiles, such as alkyl halides, in an α-alkylation reaction to form a new carbon-carbon bond at the α-position. 182.160.97 This is a key method for elaborating the structure of the ketonitrile.

Stereochemical Aspects of Reactions Involving this compound (or its Derivatives)

When reactions create a new stereocenter in a molecule like this compound, the stereochemical outcome is of significant interest. scribd.com If the starting materials and reagents are achiral, a racemic mixture (a 50:50 mixture of enantiomers) of the product will be formed. lumenlearning.com However, specialized methods can be employed to favor the formation of one stereoisomer over another.

Diastereoselective and Enantioselective Transformations

The synthesis of chiral β-ketonitriles is an important goal as they are precursors to valuable chiral building blocks like 1,3-aminoalcohols. osaka-u.ac.jp

Diastereoselective Reactions: In molecules that already contain a stereocenter, the introduction of a new one can lead to the formation of diastereomers in unequal amounts. For instance, diastereoselective ketonitrile cyclizations have been explored where an existing chiral center influences the stereochemistry of the newly formed ring. diva-portal.org

Enantioselective Reactions: These reactions create a chiral product from an achiral starting material in an enantiomerically enriched form. This is typically achieved using a chiral catalyst or reagent.

Biocatalysis: Enzymes and microorganisms have been used for the stereoselective reduction of β-keto nitriles. For example, the fungus Mortierella isabellina has been used to perform kinetic resolutions of similar ketonitriles. researchgate.net In other studies, the fungus Curvularia lunata was used in a stereoselective alkylation-reduction of β-keto nitriles, leading to products with high stereoselectivity (up to 98% enantiomeric excess and diastereomeric excess). researchgate.net

Organocatalysis: Asymmetric organocatalytic approaches have been developed for producing enantioenriched derivatives. A 2023 study reported using cinchona alkaloids as organocatalysts to achieve enantiomeric excesses greater than 90%.

Table of Research Findings in Stereoselective Reactions

| Reaction Type | Catalyst/Reagent | Substrate Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Alkylation-Reduction | Curvularia lunata (fungus) | β-Keto nitriles | Up to 98% ee and de | researchgate.net |

| Reduction | Baker's Yeast | β-Keto-α-oximino nitriles | >99% ee | researchgate.net |

Resolution of Racemic Ketonitrile Derivatives

When a synthesis produces a racemic mixture, the separation of the enantiomers, a process known as resolution, is required to obtain the pure, optically active compounds. spcmc.ac.in

Classical Resolution via Diastereomers: The most common method of resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. spcmc.ac.in For example, a racemic ketonitrile derivative that has been converted to a carboxylic acid could be reacted with an optically pure chiral base (e.g., (-)-brucine, (+)-cinchonine). spcmc.ac.in This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques like fractional crystallization. spcmc.ac.in After separation, the pure enantiomer of the original compound is recovered by removing the resolving agent. spcmc.ac.in Similarly, basic derivatives could be resolved using chiral acids like (+)-tartaric acid or its derivatives. spcmc.ac.innih.gov

Kinetic Resolution: This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Biocatalysts are often used for efficient kinetic resolutions. researchgate.net

Detailed Mechanistic Elucidation Studies

The elucidation of a reaction mechanism provides profound insights into the transformation of reactants into products, revealing the sequence of elementary steps, the nature of intermediates, and the factors controlling reaction rates and selectivity. For a multifunctional compound like this compound, which contains a ketone, a nitrile, and an activated α-hydrogen, understanding its reaction pathways is crucial for its synthetic application. Mechanistic studies for similar compounds often involve a combination of kinetic, spectroscopic, and computational methods to build a comprehensive picture of the reaction landscape.

Radical trapping experiments are a cornerstone of mechanistic chemistry, designed to detect the presence of transient radical intermediates. If a reaction is suspected to proceed via a radical pathway, a stable radical, known as a "trap," is introduced into the reaction mixture. This trap should be reactive enough to combine with the transient radical but stable enough not to interfere with other reaction components.

One of the most widely used radical traps is 2,2,6,6-tetramethylpiperidine-N-oxyl, commonly known as TEMPO. nih.govuni-regensburg.de If a radical intermediate is formed during the reaction of this compound, it will react with TEMPO to form a stable adduct. This new, larger molecule can then be detected and characterized, typically by mass spectrometry, providing compelling evidence for the existence of the radical intermediate. researchgate.net For instance, in reactions involving the generation of a radical at the carbon alpha to the nitrile group, a specific TEMPO adduct would be expected.

Table 1: Hypothetical Radical Trapping Experiment Data for a Reaction of this compound

| Experiment | Conditions | Observation | Inference |

|---|---|---|---|

| Control | Standard reaction conditions | Formation of expected product | Baseline reaction proceeds as anticipated. |

| Radical Trapping | Standard reaction conditions + 2.0 equivalents of TEMPO | Significant inhibition of product formation; Detection of a new species with m/z corresponding to [M+TEMPO] where M is the radical intermediate of this compound. | The reaction likely proceeds through a radical intermediate which is trapped by TEMPO. researchgate.net |

The detection of the TEMPO-adduct is strong evidence for a single-electron transfer mechanism or homolytic bond cleavage at some stage of the reaction.

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of a molecule and investigating reaction mechanisms involving electron transfer steps. cam.ac.ukcardiff.ac.uk A cyclic voltammogram plots the current response of a solution to a linearly cycled potential sweep between two set values. The resulting plot provides information on the reduction and oxidation potentials of the species in solution. palmsens.com

For this compound, CV could be used to determine its propensity to be oxidized or reduced. For example, in the context of a reductive cyclization reaction similar to those seen with other ketonitriles, the ketone functional group could be reduced. diva-portal.org The CV would show a cathodic peak corresponding to this reduction. The characteristics of this peak, such as its potential, shape, and how it changes with the scan rate, can reveal information about the electron transfer kinetics and the stability of the species formed after reduction. dtu.dkluc.edu While specific CV data for this compound is not available, data for related compounds like 5-Oxo-5-phenylpentanenitrile, which can be synthesized electrochemically, informs our understanding. beilstein-journals.org

Table 2: Representative Cyclic Voltammetry Data for a Ketonitrile Compound

| Parameter | Value | Interpretation |

|---|---|---|

| Cathodic Peak Potential (Epc) | -1.85 V vs. Ag/AgCl | The potential at which the reduction of the ketone group occurs. |

| Anodic Peak Potential (Epa) | -1.77 V vs. Ag/AgCl | The potential at which the re-oxidation of the reduced species occurs (if the process is reversible). |

| Peak Separation (ΔEp = |Epa - Epc|) | 80 mV | A value close to 59/n mV (where n is the number of electrons) suggests a reversible one-electron transfer process. A larger value may indicate quasi-reversibility or irreversibility. palmsens.com |

| Peak Current Ratio (ipa/ipc) | ~0.9 | A ratio close to 1 indicates that the species formed upon reduction is stable on the timescale of the CV experiment. |

The kinetic isotope effect (KIE) is a powerful tool for determining whether a specific bond to an isotopically labeled atom is broken or formed in the rate-determining step (RDS) of a reaction. sciengine.comwikipedia.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope (kL) to the rate of the same reactant with a heavier isotope (kH). dalalinstitute.com

For this compound, a primary KIE would be expected if the C-H bond at the 3-position is cleaved in the RDS. This would be investigated by synthesizing an isotopically labeled version of the molecule, this compound-3-d1, and comparing its reaction rate to the unlabeled compound. A kH/kD value significantly greater than 1 (typically > 2) is indicative of a primary KIE and suggests C-H bond cleavage is part of the slowest step. nih.gov For instance, a study on the related compound 4-methyl-3-oxo-2-phenylpentanenitrile (B2687192) revealed a KIE of 0.97±0.01 in a specific photocatalytic reaction, suggesting the C-H bond cleavage was not involved in the rate-determining step in that particular mechanism. tdx.cat

Table 3: Illustrative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| Base-mediated enolization | Deuteration at C3 position | ~ 4-7 | Significant primary KIE, indicating that C-H bond cleavage at the α-position is the rate-determining step. nih.gov |

| Radical-mediated C-H abstraction | Deuteration at C3 position | > 2 (can be very large) | Primary KIE confirms C-H bond breaking in the RDS, consistent with a hydrogen atom transfer (HAT) mechanism. |

| Reaction not involving C-H cleavage at RDS | Deuteration at C3 position | ~ 1 | No significant KIE, indicating C-H bond cleavage occurs in a fast step before or after the RDS, or not at all. tdx.cat |

Monitoring a reaction as it happens, or "in-situ," can provide direct evidence for the formation and consumption of intermediates. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for this purpose. tesisenred.net By setting up a reaction directly within a spectrometer, it is possible to record spectra at various time points without disturbing the reaction mixture. uni-regensburg.de

For a reaction involving this compound, one could monitor the disappearance of its characteristic spectroscopic signals and the simultaneous appearance of new signals corresponding to intermediates and products. For example, in an NMR spectrum, the signal for the proton at the C3 position could be tracked. In an IR spectrum, the characteristic stretches for the carbonyl (C=O) and nitrile (C≡N) groups would be of particular interest. A shift in the carbonyl frequency, for instance, could indicate its coordination to a Lewis acid or its conversion to an enolate intermediate.

Table 4: Hypothetical In-Situ NMR Monitoring of a Reaction of this compound

| Time (minutes) | 1H NMR Signal at δ 4.5 ppm (triplet, 1H) [C3-H] | 1H NMR Signal at δ 5.8 ppm (singlet, 1H) [Intermediate] | Interpretation |

|---|---|---|---|

| 0 | Integral = 1.00 | Integral = 0.00 | Reaction start, only reactant is present. |

| 10 | Integral = 0.65 | Integral = 0.25 | Reactant is being consumed, and a transient intermediate is forming. |

| 30 | Integral = 0.20 | Integral = 0.10 | Intermediate concentration has peaked and is now being consumed to form the product. |

| 60 | Integral = 0.05 | Integral = 0.00 | Reaction is nearing completion, with both reactant and intermediate signals diminishing. |

Applications of 4 Oxo 3 Phenylpentanenitrile in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both a nucleophilic α-carbon (adjacent to the nitrile) and an electrophilic ketone carbonyl group within the same molecule makes 4-Oxo-3-phenylpentanenitrile an ideal precursor for cyclization reactions. This allows for the efficient assembly of various heterocyclic ring systems.

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The ketonitrile scaffold is readily employed in the synthesis of numerous nitrogen-containing heterocycles. One of the primary applications is in cyclocondensation reactions with diamines to produce substituted pyridine (B92270) derivatives . The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyridine ring.

Furthermore, the reactivity of this class of compounds is demonstrated in the synthesis of pyrroles and indoles. For instance, related β-ketonitriles can undergo intramolecular cyclization to form substituted pyrrole-3-carbonitriles sci-hub.se. A notable application is the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally analogous to intermediates derivable from this compound, to create 2-(3-oxoindolin-2-ylidene)acetonitriles nih.gov. This transformation highlights the utility of the ketonitrile moiety in constructing the indolinone core, a privileged scaffold in medicinal chemistry nih.gov.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

While the synthesis of nitrogen heterocycles is more commonly documented, the functional groups of this compound also permit its use in creating oxygen- and sulfur-containing rings. The general class of β-ketonitriles can participate in reactions like the Gewald synthesis, where condensation with an α-mercapto-aldehyde or ketone in the presence of a base and elemental sulfur leads to the formation of substituted aminothiophenes. Although specific examples starting directly from this compound are not prominently cited, its structure is amenable to such transformations. Similarly, reaction pathways to furan (B31954) derivatives can be envisioned through intramolecular cyclization of intermediates derived from the reduction of the ketone or elaboration of the nitrile group.

Building Block for Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable starting material for the synthesis of pharmaceutical intermediates.

Synthesis of Diaminopyrimidines and Related Scaffolds

A significant application of β-ketonitriles, including this compound, is in the synthesis of diaminopyrimidines utsa.edu. These compounds are crucial scaffolds in drug discovery. The synthesis typically involves the condensation of the β-ketonitrile with guanidine. This reaction leverages the electrophilic ketone and the carbon alpha to the nitrile, leading to the formation of the pyrimidine (B1678525) ring. The resulting 2,4-diaminopyrimidine (B92962) core is a key feature in numerous therapeutic agents utsa.edumdpi.comnih.gov. Microwave-assisted synthesis has been shown to be an effective method for producing the β-ketonitrile intermediates required for this process, with yields ranging from 30 to 72% utsa.edu.

Role in the Preparation of Bioactive Molecules

The diaminopyrimidine scaffold, accessible from ketonitrile precursors, is central to the mechanism of action for a class of drugs that target dihydrofolate reductase (DHFR) utsa.edunih.gov. DHFR is a critical enzyme in the folate pathway, essential for DNA synthesis in organisms like bacteria, parasites, and cancer cells nih.gov. By inhibiting this enzyme, diaminopyrimidine-based drugs can exert antibacterial and antiparasitic effects. For example, they have been investigated as treatments for parasitic diseases like malaria and leishmaniasis utsa.edu. Research into novel diaminopyrimidines has also identified compounds with potent activity against Bacillus anthracis, the causative agent of anthrax, and Mycobacterium tuberculosis mdpi.comnih.gov.

Beyond diaminopyrimidines, the general reactivity of the ketonitrile structure is used to access other bioactive molecules. For instance, it is a building block in the synthesis of spirocyclic indolines and is referenced in numerous patents, indicating its industrial relevance in proprietary processes for creating complex, potentially bioactive, molecules .

Development of Novel Organic Synthesis Methodologies

This compound and related β-ketonitriles serve as important substrates in the development of new synthetic methods. Their well-defined reactivity provides a reliable platform for testing the scope and efficiency of novel catalytic systems and reaction conditions.

A key area of development is in stereoselective synthesis. For example, titanium(III)-catalyzed ketonitrile cyclizations have been explored to control the diastereoselectivity of the resulting cyclic products diva-portal.org. This methodology utilizes the umpolung (reactivity reversal) character of the ketonitrile group under reductive conditions to form otherwise challenging carbon-carbon bonds in a stereocontrolled manner diva-portal.org. Furthermore, the development of asymmetric organocatalytic approaches using cinchona alkaloids has enabled the production of enantioenriched derivatives of β-ketonitriles with high enantiomeric excess, a critical advance for pharmaceutical synthesis . These new methods are crucial for synthesizing complex molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity diva-portal.orgresearchgate.net.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of a chemical reaction and confirming the proposed pathway. libretexts.org By acquiring spectra at different time intervals, chemists can observe the disappearance of reactant signals and the concurrent emergence of product signals. libretexts.org This method provides detailed information about the chemical environment of specific nuclei, primarily ¹H and ¹³C, allowing for unambiguous structural assignment of all species in the reaction mixture. rsc.org

In the synthesis of 4-Oxo-3-phenylpentanenitrile, for example, through the acylation of an appropriate nitrile precursor, ¹H NMR can be used to follow the conversion. The spectrum of the starting material would show characteristic signals for its protons. As the reaction progresses, new signals corresponding to the protons of this compound would appear, such as the singlet from the methyl (CH₃) group protons, the multiplet for the methine (CH) proton, the signals for the methylene (B1212753) (CH₂) protons, and the aromatic protons of the phenyl group. acs.org The integration of these peaks allows for the quantification of the conversion over time. libretexts.org Similarly, ¹³C NMR spectroscopy confirms the formation of the ketone (C=O) and nitrile (C≡N) functional groups through the appearance of their characteristic chemical shifts in the downfield region of the spectrum. acs.org

Detailed Research Findings: While specific mechanistic studies on this compound using NMR are not extensively documented in the provided search results, the methodology is well-established. For instance, in reactions involving related β-ketonitriles, NMR is routinely used to confirm the structure of the final product. rsc.org Studies on the synthesis of substituted phenylpentanenitrile derivatives use ¹H and ¹³C NMR to verify the position of substituents and confirm the integrity of the core structure. The technique is also crucial for determining the stereochemical outcome of reactions, where the formation of diastereomers can be identified by the presence of distinct sets of NMR signals. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table is illustrative, based on typical chemical shift values for the functional groups present.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H | ~2.2 | Singlet (s) | Adjacent to a carbonyl group. |

| Methylene Protons (-CH₂CN) | ¹H | ~2.8 - 3.2 | Doublet of Doublets (dd) | Protons are diastereotopic due to the adjacent chiral center. |

| Methine Proton (-CHPh) | ¹H | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) | Coupled to the adjacent methylene protons. |

| Phenyl Protons (-C₆H₅) | ¹H | ~7.2 - 7.5 | Multiplet (m) | Typical aromatic region. |

| Nitrile Carbon (-C≡N) | ¹³C | ~115 - 120 | Singlet | Characteristic shift for a nitrile carbon. |

| Methylene Carbon (-CH₂CN) | ¹³C | ~25 - 35 | Singlet | |

| Methine Carbon (-CHPh) | ¹³C | ~50 - 60 | Singlet | |

| Phenyl Carbons (-C₆H₅) | ¹³C | ~127 - 135 | Multiple Singlets | Aromatic region, with the ipso-carbon appearing at a different shift. |

Mass Spectrometry (MS) for Intermediate Identification and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a target compound and can provide structural information through the analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. rsc.orgrsc.org

For this compound (C₁₁H₁₁NO), HRMS would be used to confirm its molecular weight of 173.21 g/mol . In mechanistic studies, MS techniques, particularly when coupled with gentle ionization methods like electrospray ionization (ESI), are critical for identifying short-lived reaction intermediates. researchgate.net For example, in a proposed reaction pathway, intermediates such as enolates or other transient species could be detected by ESI-MS, providing direct evidence for the mechanism. researchgate.net The fragmentation pattern observed in the mass spectrum can also help to confirm the structure of the product. Cleavage adjacent to the carbonyl group or the phenyl group would result in characteristic fragment ions that support the structure of this compound.

Detailed Research Findings: In the broader context of nitrile chemistry, MS is fundamental. For example, in the biocatalytic hydrolysis of related nitriles, ESI-MS has been used to detect and characterize covalent enzyme-substrate intermediates, offering a snapshot of the reaction at a molecular level. researchgate.net In the synthesis of complex heterocyclic systems derived from pentanenitrile scaffolds, LC-MS (Liquid Chromatography-Mass Spectrometry) is employed to monitor the reaction progress and identify intermediates and byproducts in the reaction mixture. HRMS is consistently cited as the definitive method for confirming the molecular formula of newly synthesized compounds, including complex chalcone (B49325) derivatives and fluorinated pentanenitriles. rsc.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Technique | Significance |

|---|---|---|---|---|

| Molecular Ion [M+H]⁺ | C₁₁H₁₂NO⁺ | 174.0913 | ESI-HRMS | Confirms molecular weight and elemental composition. |

| Sodium Adduct [M+Na]⁺ | C₁₁H₁₁NNaO⁺ | 196.0733 | ESI-HRMS | Common adduct observed in ESI, aids in identification. |

| Fragment Ion | C₉H₉O⁺ | 133.0648 | EI-MS | Corresponds to the loss of the cyanomethyl radical (•CH₂CN). |

| Fragment Ion | C₈H₅O⁺ | 117.0335 | EI-MS | Corresponds to the benzoyl cation. |

UV/Visible Spectroscopy for Reaction Monitoring and Kinetic Analysis

UV/Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. lcms.cz This technique is particularly useful for monitoring reactions that involve a change in conjugation or the concentration of chromophores (light-absorbing groups). thermofisher.com The relationship between absorbance and concentration is described by the Beer-Lambert law, making UV-Vis spectroscopy a quantitative tool for kinetic analysis. lcms.czthermofisher.com

This compound contains two primary chromophores: the phenyl ring and the carbonyl group. The phenyl group exhibits characteristic π→π* transitions, while the carbonyl group has a weaker n→π* transition. Any reaction that leads to the formation or consumption of this compound will result in a change in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength (λ_max) corresponding to a reactant or product over time, the reaction rate can be determined. sapub.org This data allows for the calculation of the reaction order and the rate constant (k), providing fundamental insights into the reaction mechanism. thermofisher.comresearchgate.net

Detailed Research Findings: UV-Vis spectroscopy is a cornerstone of kinetic studies. sapub.org For instance, in Fenton oxidation reactions, the degradation of colored organic compounds is monitored by the decrease in absorbance at the λ_max of the dye, allowing for the determination of pseudo-first-order rate constants. sapub.org While specific kinetic studies for this compound are not detailed in the search results, the principle is broadly applicable. The formation of conjugated systems, such as in Knoevenagel condensations involving β-ketonitriles, would lead to a significant bathochromic (red) shift in the UV-Vis spectrum, making the reaction progress easy to follow. The technique is sensitive enough to monitor the formation of products and the depletion of reactants, providing data essential for optimizing reaction conditions like temperature and catalyst concentration. lcms.czthermofisher.com

Table 3: Application of UV/Visible Spectroscopy for Analysis of this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chromophores | Phenyl group, Carbonyl (C=O) group. | The π-system of the phenyl ring and the n→π* transition of the ketone allow for detection and quantification. |

| λ_max | Wavelength of maximum absorbance. | Expected in the UV region. Changes in conjugation during a reaction will shift λ_max, enabling monitoring. |

| Kinetic Analysis | Study of reaction rates by monitoring absorbance vs. time. | Allows for the determination of rate laws, rate constants (k), and activation energy (Ea) for reactions involving this compound. sapub.org |

| Application | Reaction monitoring, quantitative analysis. | Ideal for tracking the progress of reactions such as aldol (B89426) condensations, reductions of the ketone, or other transformations affecting the chromophores. |

X-ray Crystallography for Molecular and Electronic Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. azolifesciences.com By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the precise positions of atoms, as well as determine bond lengths, bond angles, and torsional angles. azolifesciences.com This provides unequivocal proof of molecular connectivity and stereochemistry.

While obtaining a single crystal of this compound itself may present challenges, the technique is invaluable for characterizing its stable, crystalline derivatives. azolifesciences.com For example, if this compound is used as an intermediate in the synthesis of a more complex, crystalline molecule, X-ray crystallography of the final product can retrospectively confirm the structure of the precursor. rsc.org This is particularly crucial when new stereocenters are formed, as X-ray analysis can determine the absolute configuration of the molecule, something that is often difficult to ascertain by spectroscopic methods alone.

Detailed Research Findings: The literature provides several examples where X-ray crystallography was essential for the structural elucidation of compounds related to this compound. In one study, the synthesis of chiral 2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles, which are key intermediates for calcium channel blockers, relied on X-ray crystallography to assign the configuration of a chiral dioxolane intermediate, thereby confirming the stereochemical pathway of the synthesis. rsc.org In another case, the structure of a chalcone derivative, which shares the oxo-phenyl-propene backbone, was unambiguously determined by single-crystal X-ray diffraction, providing detailed information on its E-configuration and intermolecular hydrogen bonding interactions. nih.gov These examples underscore the power of X-ray crystallography to provide ultimate structural proof for derivatives and complex molecules synthesized from nitrile-containing building blocks.

Table 4: Information Obtainable from X-ray Crystallography of a this compound Derivative

| Structural Information | Description | Significance |

|---|---|---|

| Molecular Connectivity | The exact bonding arrangement of all atoms. | Unambiguously confirms the chemical structure. |

| Absolute Configuration | The spatial arrangement of atoms at chiral centers (R/S). | Essential for stereoselective synthesis and understanding biological activity. rsc.org |

| Conformation | The three-dimensional shape of the molecule in the solid state, including torsion angles. | Reveals preferred spatial orientations of functional groups like the phenyl and acetyl groups. |

| Bond Lengths & Angles | Precise measurement of the distance between bonded atoms and the angles between bonds. | Provides insight into bond order, hybridization, and steric strain. |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces, and π-π stacking in the crystal lattice. nih.gov | Explains the packing of molecules in the solid state and can influence physical properties. |

Computational Chemistry and Theoretical Studies of 4 Oxo 3 Phenylpentanenitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable method for elucidating the mechanisms of organic reactions. bcrec.idhbni.ac.in By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. For 4-oxo-3-phenylpentanenitrile, which possesses multiple reactive sites including an acidic α-carbon, a ketone, and a nitrile group, DFT can unravel the intricacies of its various transformations.

A common reaction involving β-ketonitriles is the Michael addition. hbni.ac.in DFT calculations can be employed to model the mechanism of such reactions. For instance, in a phosphine-catalyzed oxa-Michael reaction, DFT calculations at the B3LYP/6–31 + G(d) level of theory have shown a four-step mechanism involving the formation of a phenoxide/methoxide anion, which then reacts with an α,β-unsaturated compound to produce an enolate anion. researchgate.net This is followed by proton transfer to yield an enol intermediate and a final 1,3-prototropic shift to give the product. researchgate.net A similar mechanistic investigation could be applied to the Michael addition of a nucleophile to an activated alkene in the presence of this compound, which would act as the Michael donor after deprotonation.

The study of related β-ketonitriles provides a basis for understanding the potential reaction mechanisms of this compound. For a similar compound, 4-methyl-3-oxo-2-phenylpentanenitrile (B2687192), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the stabilization energy arising from the resonance between the nitrile and the enolized ketone group, which was found to be 15.7 kcal/mol. This nitrile-ketone conjugation plays a crucial role in its reactivity.

A plausible DFT-elucidated mechanism for the base-catalyzed alkylation of this compound would involve the following steps:

Deprotonation: A base abstracts the acidic proton from the α-carbon (C3), forming a resonance-stabilized enolate. DFT can model the geometry and electronic structure of this enolate.

Nucleophilic Attack: The enolate anion attacks an electrophile (e.g., an alkyl halide). DFT calculations can determine the transition state structure for this C-C bond formation.

Product Formation: The final alkylated product is formed.

The table below illustrates hypothetical energy changes for a Michael addition reaction involving a generic β-ketonitrile, which could be computationally determined for this compound.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1. Reactants | Ketonitrile + Base + Michael Acceptor | 0.0 |

| 2. Deprotonation | Enolate + Conjugate Acid | +5.2 |

| 3. C-C Bond Formation (TS) | [Enolate---Michael Acceptor]‡ | +15.8 |

| 4. Adduct Formation | Michael Adduct Anion | -10.3 |

| 5. Protonation | Final Product + Base | -2.5 |

| Note: The data in this table is illustrative and based on typical values for Michael additions. Specific DFT calculations for this compound would be required for accurate values. |

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic reactions. For this compound, DFT can be used to calculate various molecular properties that correlate with its reactivity.

The reactivity of the enolate derived from this compound is a key aspect of its chemistry. The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. The selectivity of C- vs. O-alkylation is a classic problem in organic chemistry that can be addressed computationally. By calculating the energies of the transition states for both pathways, the preferred reaction site can be predicted. Generally, C-alkylation is kinetically and thermodynamically favored.

Furthermore, DFT can be used to understand how substituents on the phenyl ring or modifications to the acetyl group would affect the reactivity of the molecule. For the related 4-methyl-3-oxo-2-phenylpentanenitrile, it has been noted that systematic modification of substituents allows for the fine-tuning of electronic and steric properties. For example, replacing a methyl group with a trifluoromethyl group was found to enhance the electrophilicity at the ketone carbon.

The table below shows calculated Fukui functions, a DFT-based reactivity descriptor, for a model β-ketonitrile, indicating the most likely sites for nucleophilic and electrophilic attack.

| Atom | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| C3 (α-carbon) | 0.45 | 0.12 |

| O (carbonyl) | 0.35 | 0.28 |

| C (nitrile) | 0.05 | 0.35 |

| Note: This data is for a representative model and serves to illustrate the predictive power of DFT. Actual values for this compound would require specific calculations. |

Stereoselectivity in reactions such as the reduction of the ketone or the addition to the nitrile can also be modeled. For instance, in the reduction of the carbonyl group, DFT can be used to calculate the energies of the transition states leading to the different stereoisomeric alcohol products, thereby predicting the diastereomeric ratio.

Transition State Analysis and Energy Landscape Mapping

The transition state is a fleeting, high-energy species that represents the energy maximum along a reaction coordinate. Its structure and energy are critical for understanding reaction rates and mechanisms. DFT calculations are a primary tool for locating and characterizing transition states. For reactions involving this compound, such as cyclization or rearrangement, identifying the transition state geometries provides invaluable mechanistic insight.

For example, in the Ti(III)-catalyzed ketonitrile cyclization, a proposed reaction for similar compounds, the transition state likely involves a pseudo chair-like conformation. diva-portal.org The steric interactions of the substituents in pseudo-axial or pseudo-equatorial positions would lead to an energetic differentiation, favoring one diastereomer over another.

Mapping the entire potential energy surface (PES) provides a comprehensive view of a reaction, showing all possible intermediates and transition states that connect them. For a multi-step reaction, the PES can reveal the rate-determining step, which is the step with the highest activation energy. For the synthesis or transformation of this compound, a complete energy landscape would map out the energetic profiles of competing reaction pathways, thus explaining observed product distributions.

Below is an illustrative energy profile for a hypothetical two-step reaction of this compound, showing the relative energies of the reactants, intermediates, transition states, and products.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +20.5 |

| I | Intermediate | +5.0 |

| TS2 | Second Transition State | +18.2 |

| P | Products | -15.0 |

| Note: This table represents a generic energy profile. The actual energy landscape for a specific reaction of this compound would need to be calculated. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and reactivity. This compound has several rotatable bonds, including the C-C bonds in the pentanenitrile backbone and the C-C bond connecting the phenyl group. Conformational analysis, often performed using DFT, involves calculating the energies of different spatial arrangements of the atoms to identify the most stable conformers.

The rotation around the C3-C(phenyl) bond, for instance, would have an associated energy barrier that can be calculated. biomedres.usbiomedres.us These calculations can reveal the preferred orientation of the phenyl group relative to the rest of the molecule. Similarly, rotation around the C2-C3 and C3-C4 bonds will lead to various staggered and eclipsed conformations with different energies.

Intermolecular interactions are the forces that hold molecules together in the condensed phase and play a crucial role in crystal packing and the properties of materials. For this compound, these interactions would include dipole-dipole interactions due to the polar ketone and nitrile groups, as well as π-π stacking between the phenyl rings of adjacent molecules. nih.gov

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net Energy decomposition analysis can further break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion forces.

The table below presents hypothetical interaction energies for a dimer of a related phenyl-substituted nitrile, calculated using DFT.

| Interaction Type | Dimer Configuration | Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced | -2.8 |

| Dipole-Dipole | Antiparallel | -4.5 |

| C-H···π | T-shaped | -1.5 |

| Note: The presented data is illustrative for a model system. Accurate interaction energies for this compound dimers would require specific computational studies. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.